molecular formula C10H8N2O2 B12984385 Phenyl 2-cyanoaziridine-1-carboxylate

Phenyl 2-cyanoaziridine-1-carboxylate

Cat. No.: B12984385
M. Wt: 188.18 g/mol
InChI Key: CETKVTCUKOQKOP-UHFFFAOYSA-N
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Description

Phenyl 2-cyanoaziridine-1-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group, a cyano group, and a carboxylate group attached to the aziridine ring. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-cyanoaziridine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with methyl aziridine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to control the reactivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-cyanoaziridine-1-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. The specific products depend on the nature of the nucleophile and the reaction conditions .

Mechanism of Action

The mechanism of action of phenyl 2-cyanoaziridine-1-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function . The molecular targets and pathways involved include thiol groups on proteins and enzymes, which can be selectively alkylated by the compound .

Comparison with Similar Compounds

Phenyl 2-cyanoaziridine-1-carboxylate can be compared with other aziridine derivatives, such as aziridine-2-carboxylic acid and aziridine-2-carboxamide. These compounds share similar reactivity due to the presence of the aziridine ring but differ in their substituents and specific applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

phenyl 2-cyanoaziridine-1-carboxylate

InChI

InChI=1S/C10H8N2O2/c11-6-8-7-12(8)10(13)14-9-4-2-1-3-5-9/h1-5,8H,7H2

InChI Key

CETKVTCUKOQKOP-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=O)OC2=CC=CC=C2)C#N

Origin of Product

United States

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